molecular formula C6H10N2O4S B120886 p-Phenylenediamine sulfate CAS No. 159822-74-9

p-Phenylenediamine sulfate

Cat. No.: B120886
CAS No.: 159822-74-9
M. Wt: 206.22 g/mol
InChI Key: UFPKLWVNKAMAPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 4-nitrochlorobenzene: The most common method involves treating 4-nitrochlorobenzene with ammonia to produce 4-nitroaniline, which is then hydrogenated to yield p-Phenylenediamine.

    DuPont Route: Aniline is converted to diphenyltriazine, which is then transformed by acid-catalysis to 4-aminoazobenzene.

Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes and the use of sulfuric acid to produce the sulfate salt. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: p-Phenylenediamine sulfate exerts its effects primarily through oxidative reactions. In hair dyes, it undergoes oxidation to form colored compounds that impart color to the hair. The compound acts as a precursor that, upon oxidation, forms reactive intermediates which then couple with other agents to produce the final dye .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

benzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPKLWVNKAMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106-50-3 (Parent)
Record name 1,4-Benzenediamine sulfate
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DSSTOX Substance ID

DTXSID6066028
Record name p-Phenylenediamine sulfate
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Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [MSDSonline]
Record name 1,4-Benzenediamine sulfate
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CAS No.

16245-77-5
Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name 1,4-Benzenediamine sulfate
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Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name p-Phenylenediamine sulfate
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Record name Benzene-1,4-diammonium sulphate
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Record name P-PHENYLENEDIAMINE SULFATE
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Record name 1,4-BENZENEDIAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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